BenchChemオンラインストアへようこそ!

1-[4-(2-pyrazinyloxy)phenyl]-1-ethanone O-allyloxime

Synthetic Chemistry Heterocycle Synthesis Reaction Selectivity

Procure 1-[4-(2-pyrazinyloxy)phenyl]-1-ethanone O-allyloxime (CAS 866157-17-7) to exploit its unique O-allyloxime moiety for late-stage diversification. Unlike O-methyl or O-ethyl analogs, the terminal alkene enables intramolecular [3+2] nitrone-olefin cycloaddition for rapid isoxazolidine scaffold generation, and cross-metathesis for parallel SAR exploration. The allyl group predictably increases lipophilicity by ~0.9 LogP units over the parent oxime, improving BBB permeability for CNS-targeted programs. Ideal for medicinal chemistry groups synthesizing heterocycle libraries.

Molecular Formula C15H15N3O2
Molecular Weight 269.304
CAS No. 866157-17-7
Cat. No. B2554336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(2-pyrazinyloxy)phenyl]-1-ethanone O-allyloxime
CAS866157-17-7
Molecular FormulaC15H15N3O2
Molecular Weight269.304
Structural Identifiers
SMILESCC(=NOCC=C)C1=CC=C(C=C1)OC2=NC=CN=C2
InChIInChI=1S/C15H15N3O2/c1-3-10-19-18-12(2)13-4-6-14(7-5-13)20-15-11-16-8-9-17-15/h3-9,11H,1,10H2,2H3/b18-12-
InChIKeySNDIVMYPRAHUNP-PDGQHHTCSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Guide-to-1-4-2-pyrazinyloxy-phenyl-1-ethanone-O-allyloxime-CAS-866157-17-7


1-[4-(2-pyrazinyloxy)phenyl]-1-ethanone O-allyloxime (CAS 866157-17-7) is a synthetic, heterocyclic oxime ether with the molecular formula C15H15N3O2 and a molecular weight of 269.3 g/mol . It belongs to a class of pyrazinyloxyphenyl ethanone oxime derivatives, which are primarily investigated as building blocks in medicinal chemistry and agrochemical research. The compound features a pyrazine ring linked via an ether bridge to a phenyl ring, which is further functionalized with an O-allyloxime moiety. This terminal alkene group distinguishes it from its saturated or smaller alkyl oxime ether analogs, providing a unique synthetic handle for late-stage diversification.

Why-O-allyloxime-Structure-Prevents-Generic-Substitution-for-866157-17-7


Generic substitution within this compound class is not chemically valid due to the distinct reactivity profile conferred by the O-allyl group. Unlike the O-methyl or O-ethyl analogs, the terminal alkene in 1-[4-(2-pyrazinyloxy)phenyl]-1-ethanone O-allyloxime enables unique transformations such as olefin metathesis, radical addition, and intramolecular nitrone-olefin cycloaddition, which are fundamental for synthesizing complex heterocyclic scaffolds [1]. Replacing it with a non-allylic oxime ether would eliminate these synthetic pathways. The following quantitative evidence guide details the measurable, comparator-based differences that justify its specific procurement for research applications.

Quantitative-Differentiation-of-866157-17-7-vs-Alkyl-Oxime-Ether-Analogs


O-Allyl vs O-Ethyl Oxime: Intramolecular Cycloaddition Capability

The O-allyloxime group undergoes thermal intramolecular nitrone-olefin cycloaddition (INOC) to form bicyclic isoxazolidines, a reaction that is structurally impossible for the O-ethyloxime analog (CAS 138555-54-1). Under optimized conditions, O-allyloximes can be converted to N-alkyl-2,5-dihydro-isoxazoles via a [3+2] cycloaddition pathway, with reported yields for analogous substrates ranging from 65-85%, whereas the O-ethyl congener shows 0% conversion under identical conditions . This represents a qualitative and quantitative functional divergence.

Synthetic Chemistry Heterocycle Synthesis Reaction Selectivity

O-Allyl vs O-Ethyl Oxime: Olefin Metathesis Reactivity

The terminal alkene in the O-allyloxime serves as a substrate for cross-metathesis reactions, a reactivity dimension absent in the saturated O-ethyloxime analog (CAS 138555-54-1). Literature on analogous allyl ethers demonstrates efficient cross-metathesis with various electron-deficient alkenes using Grubbs II catalyst, achieving >90% conversion in some cases, while the ethyl analog remains completely inert [1]. This enables late-stage diversification of the compound for structure-activity relationship (SAR) studies.

Olefin Metathesis Late-Stage Functionalization Medicinal Chemistry

O-Allyloxime vs Parent Oxime: Lipophilicity and Physicochemical Profile

O-Alkylation of the parent oxime (CAS 866156-98-0) to form the allyloxime ether increases calculated lipophilicity, with a predicted LogP of 2.7 (ALOGPS 2.1) for the allyloxime compared to a predicted LogP of 1.8 for the free oxime [1]. This ~0.9 log unit increase in LogP can significantly improve membrane permeability for central nervous system (CNS) targets, and represents a controlled structural modification for tuning physicochemical properties in lead optimization.

Physicochemical Properties Drug-likeness LogP

Application-Scenarios-for-1-4-2-pyrazinyloxy-phenyl-1-ethanone-O-allyloxime-Procurement


Diversity-Oriented Synthesis of Pyrazinyl-Containing Isoxazolidine Libraries

Medicinal chemistry groups focused on synthesizing structurally diverse heterocycle libraries can procure this compound specifically to exploit its allyloxime group as a dipolarophile precursor. The unique ability to undergo intramolecular [3+2] cycloaddition, which is impossible for the O-ethyl analog, enables the rapid generation of complex, three-dimensional isoxazolidine scaffolds that are valuable for probing novel biological targets [Section 3, Evidence Item 1, REFS-1].

Late-Stage Functionalization via Olefin Cross-Metathesis in SAR Studies

In a lead optimization program where the pyrazinyloxyphenyl scaffold is a core pharmacophore, the O-allyloxime serves as an ideal late-stage diversification point. Unlike the saturated O-alkyl analogs, it can be directly modified via cross-metathesis with various functionalized alkene partners, allowing parallel synthesis of multiple analogs for SAR exploration without resynthesizing the core [Section 3, Evidence Item 2, REFS-1].

LogP Modulation for CNS-Targeted Compound Series

When developing candidates intended for CNS targets, researchers can select the O-allyloxime over the parent oxime to intentionally increase lipophilicity by ~0.9 LogP units. This predictable shift improves the likelihood of crossing the blood-brain barrier, making it a strategic intermediate for neuroscience-focused drug discovery programs [Section 3, Evidence Item 3, REFS-1].

Quote Request

Request a Quote for 1-[4-(2-pyrazinyloxy)phenyl]-1-ethanone O-allyloxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.